molecular formula C17H21FN2O3S B11486803 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11486803
M. Wt: 352.4 g/mol
InChI Key: VMDIGGCTOSLEQO-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine is a complex organic compound featuring a pyrrole ring substituted with a fluorophenyl sulfonyl group, dimethyl groups, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of polar protic solvents like ethanol and bases such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfonyl group is known to enhance binding affinity to certain proteins, while the pyrrole ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-amine: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.

    3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine lies in its combination of functional groups, which confer specific chemical properties and biological activities. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, enhances its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C17H21FN2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C17H21FN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h5-8,14H,3-4,9-10,19H2,1-2H3

InChI Key

VMDIGGCTOSLEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3CCCO3)C

Origin of Product

United States

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